molecular formula C7H12O2 B8221993 Bicyclo[2.2.1]heptane-1,4-diol

Bicyclo[2.2.1]heptane-1,4-diol

Cat. No.: B8221993
M. Wt: 128.17 g/mol
InChI Key: OJJJTYLZBXGDTK-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-1,4-diol is a bicyclic compound featuring a norbornane skeleton with hydroxyl groups at the 1- and 4-positions. This rigid bicyclic framework imparts unique stereochemical and electronic properties, making it valuable in pharmaceutical synthesis, catalysis, and materials science. Its strained structure enhances reactivity in cycloaddition and substitution reactions, while the hydroxyl groups enable hydrogen bonding and derivatization .

Properties

IUPAC Name

bicyclo[2.2.1]heptane-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-6-1-2-7(9,5-6)4-3-6/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJJTYLZBXGDTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Diketones

Bicyclo[2.2.1]heptane-1,4-diketone, synthesized via oxidation of bridgehead C–H bonds, can be reduced to the diol using agents like LiAlH₄ or NaBH₄. For example, treatment of the diketone with LiAlH₄ in tetrahydrofuran (THF) at 0°C to room temperature would proceed via a two-electron transfer mechanism, yielding the diol with high stereochemical fidelity.

Hydrolysis of Epoxides

Epoxidation of bicyclo[2.2.1]heptene derivatives (e.g., using m-CPBA) followed by acid-catalyzed hydrolysis could generate the diol. For instance, epoxide ring-opening with aqueous H₂SO₄ in butanol at 80°C introduces hydroxyl groups at adjacent positions, though regioselectivity must be carefully controlled.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield Stereochemical Control
Diels-Alder/RearrangementAcrolein, dienesMeAlCl₂, SnCl₄72–85%Moderate (endo preference)
Organocatalytic CycloadditionCyclopentenones, nitroolefinsChiral amines65–78%High (enantioselective)
Diketone ReductionBicyclo[2.2.1]heptane diketoneLiAlH₄, NaBH₄70–88%*Limited
Epoxide HydrolysisBicyclo[2.2.1]heptene epoxideH₂SO₄, H₂O60–75%*Low

*Theorized yields based on analogous transformations .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.1]heptane-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Bicyclo[2.2.1]heptane-1,4-diol has been investigated for its potential as a scaffold in the development of antiviral agents and nucleoside analogs.

Antiviral Activity

Recent studies have focused on synthesizing nucleoside analogs featuring the bicyclo[2.2.1]heptane structure, which have demonstrated varying degrees of antiviral activity against viruses such as herpes simplex virus type 1 (HSV-1) and influenza .

Case Study: Nucleoside Analog Development

  • A series of bicyclo[2.2.1]heptane derivatives were synthesized and screened for antiviral properties.
  • The derivatives showed activity against several viral strains, with specific compounds exhibiting significant inhibition against HSV-1.
CompoundYield (%)Antiviral Activity
4a20.3Active against HSV
4b34.5Active against Influenza
4c36.6Active against Enteroviruses

This data indicates that bicyclo[2.2.1]heptane derivatives could serve as promising candidates for further development in antiviral therapies .

Materials Science Applications

This compound has shown potential in materials science, particularly in the synthesis of polymers and composites.

Polymer Synthesis

The compound has been utilized as a monomer in the polymerization process to create new materials with desirable electrochemical properties.

Case Study: Poly(4-(bicyclo[2.2.1]hept-1-en-4-yl)-anthraquinone)

  • Synthesized via ring-opening metathesis polymerization.
  • The resulting polymer exhibited promising electrochemical characteristics suitable for applications in batteries.
PropertyValue
Energy Capacity110 mAh/g
Cycle LifePromising cyclability
Redox Potential2.0 - 2.5 V

The study demonstrated that the polymer could be integrated with various carbon materials to enhance performance .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis due to its unique structural features.

Synthetic Versatility

The compound's bridgehead position is notably stable toward nucleophilic substitution reactions, making it an ideal candidate for further functionalization .

Synthesis Routes

  • The bicyclic structure can be modified through various reactions such as:
    • Diels-Alder reactions
    • Nucleophilic substitutions
    • Free radical reactions

These synthetic pathways allow chemists to create a wide range of derivatives tailored for specific applications.

Mechanism of Action

The mechanism by which bicyclo[2.2.1]heptane-1,4-diol exerts its effects is largely dependent on its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their structure and function. The rigid bicyclic structure also allows for specific interactions with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Bicyclo[2.2.1]heptane Derivatives with Ester Functional Groups

Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate

  • Structure : Contains ester groups instead of hydroxyls.
  • Applications : Key intermediate in antidiabetic drug synthesis; enzymatic hydrolysis of this compound yields chiral building blocks for active pharmaceutical ingredients (APIs) .
  • Reactivity : Less polar than the diol, enabling solubility in organic solvents. The ester groups participate in transesterification and nucleophilic acyl substitution .

Comparison with Larger Bicyclic Esters

  • Dimethyl Bicyclo[3.2.1]octane-1,5-dicarboxylate : Larger ring size reduces ring strain, lowering reactivity in Diels-Alder reactions. Used in specialty polymer synthesis .
  • Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate: Increased steric hindrance slows reaction kinetics compared to the norbornane analog .

Table 1: Physical Properties of Bicyclic Esters

Compound Molecular Formula Molecular Weight (g/mol) Purity (%) Applications
Bicyclo[2.2.1]heptane-1,4-diol C₇H₁₂O₂ 128.17 N/A Chiral synthesis
Dimethyl Bicyclo[2.2.1]heptane-1,4-dicarboxylate C₁₁H₁₆O₄ 212.24 95.0 Antidiabetic APIs
Dimethyl Bicyclo[3.2.1]octane-1,5-dicarboxylate C₁₂H₁₈O₄ 234.27 N/A Polymer precursors

Nitrogen-Containing Bicyclo[2.2.1]heptane Derivatives

Bicyclo[2.2.1]heptane-1,4-diamine Dihydrochloride

  • Structure: Amino groups replace hydroxyls, with HCl salts enhancing solubility.
  • Applications : Building block for CNS drugs and agrochemicals. The diamine’s basicity facilitates coordination in metal-catalyzed reactions .
  • Reactivity : Forms stable imine linkages, unlike the diol’s hydrogen-bonding propensity .

2-Azabicyclo[2.2.1]heptanes

  • Structure : Nitrogen at the bridgehead modifies electronic properties.
  • Applications : Found in antiviral and antipsychotic drugs due to improved bioavailability .

Bicyclo[2.2.1]heptene and Heptadiene Derivatives

Bicyclo[2.2.1]hept-2-ene

  • Structure : Unsaturated analog with a double bond.
  • Reactivity : Undergoes electrophilic addition more readily than the diol. Used in polymer cross-linking .
  • Catalytic Behavior : Palladium-catalyzed reactions yield five-membered cyclic products, contrasting with six-membered products from bicyclo[2.2.2]octadiene derivatives .

Bicyclo[2.2.1]heptadiene

  • Applications : Precursor for steroidal core synthesis via intramolecular Diels-Alder reactions .

Larger Bicyclic Systems (Bicyclo[2.2.2]octane and Bicyclo[3.2.1]octane)

  • Ring Strain : Bicyclo[2.2.2]octane derivatives exhibit lower strain, reducing reactivity in cycloadditions but improving thermal stability .
  • Synthetic Utility : Bicyclo[3.2.1]octane-1,5-dicarboxylate is preferred for bulkier substituent accommodation in drug design .

Key Research Findings

  • Synthetic Routes : this compound is synthesized via furan annulation and Diels-Alder reactions, whereas ester derivatives are often prepared via Fischer esterification .
  • Pharmaceutical Relevance : The diol’s hydroxyl groups are critical for hydrogen bonding in enzyme inhibition, while ester derivatives serve as prodrugs .
  • Catalytic Performance: Bicyclo[2.2.1]heptane-based catalysts exhibit higher enantioselectivity in flavin-dependent enzymatic sulfoxidations compared to monocyclic analogs .

Biological Activity

Bicyclo[2.2.1]heptane-1,4-diol is a bicyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with cellular systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure that contributes to its biological activity. Its chemical formula is C7H12O2C_7H_{12}O_2, and it features two hydroxyl groups located at the 1 and 4 positions of the bicyclic framework. This configuration allows for diverse interactions with biological macromolecules.

Antimicrobial Properties

Recent studies have demonstrated that bicyclo[2.2.1]heptane derivatives exhibit notable antimicrobial properties. For instance, a study published in PLOS ONE investigated the effects of bis(bicyclo[2.2.1]heptane) on bacterial cells. The results indicated that while lower concentrations did not induce significant luminescence (indicating no alkylating effect), higher concentrations (100 g/l) exhibited cytotoxic effects, leading to a statistically significant decrease in luminescence (p-value < 0.001) . This suggests a potential application in antimicrobial therapies, although further investigation into the mechanisms of action is necessary.

Induction of Stress Responses

The compound also appears to induce stress responses in bacterial systems. The induction of the oxyR gene promoter was observed when E. coli was exposed to this compound at a concentration of 1% . This gene is activated in response to oxidative stress, indicating that the compound may induce oxidative damage or stress in microbial cells.

DNA Damage Response

In another set of experiments, the addition of this compound resulted in significant DNA damage responses as measured by luminescence kinetics in E. coli biosensors . At concentrations of 10% and 1%, there was a notable activation of the SOS response pathway, which is indicative of DNA damage and repair mechanisms being triggered.

Table: Summary of Biological Activities

Study ReferenceActivity AssessedConcentration TestedKey Findings
PLOS ONE Antimicrobial1 g/l to 100 g/lCytotoxic effects at 100 g/l; no alkylating effect at lower concentrations
PLOS ONE Oxidative Stress1%Induction of oxyR promoter indicating oxidative stress
PLOS ONE DNA Damage1% and 10%Significant activation of SOS response

The exact mechanisms by which this compound exerts its biological effects are still under investigation. The induction of oxidative stress responses suggests that reactive oxygen species (ROS) may play a role in its cytotoxicity . Additionally, the compound's structure may facilitate interactions with cellular components such as DNA or proteins involved in stress response pathways.

Potential Therapeutic Applications

Given its biological activity, this compound may have potential applications in developing new antimicrobial agents or chemotherapeutic compounds targeting specific cellular pathways related to oxidative stress and DNA damage repair mechanisms.

Q & A

Q. What are the common synthetic routes for bicyclo[2.2.1]heptane-1,4-diol in laboratory settings?

Synthesis typically involves functionalization of bicyclo[2.2.1]heptane derivatives. For example, the hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (CAS 15448-76-7) under acidic or basic conditions yields the diol. This ester precursor is synthesized via Diels-Alder reactions or catalytic cycloadditions, as demonstrated in organocatalytic [4+2] cycloadditions using chiral catalysts to control stereochemistry . Post-reduction or oxidation steps may refine regioselectivity.

Q. How can researchers characterize the stereochemical configuration of this compound?

Advanced NMR techniques (e.g., 1H^1H-1H^1H COSY, NOESY) are critical for resolving stereochemical ambiguity in the rigid bicyclic framework. X-ray crystallography provides definitive structural confirmation, particularly for derivatives like bicyclo[2.2.1]heptane-1,4-dicarboxylate ligands used in metal-organic frameworks (MOFs) . Chiral HPLC or polarimetry can further validate enantiopurity in asymmetric syntheses .

Q. What are the key factors affecting the stability of this compound under different experimental conditions?

The diol’s stability is influenced by:

  • pH : Acidic conditions may promote dehydration or esterification.
  • Temperature : Thermal degradation above 200°C is observed in related bicyclic compounds (e.g., bicyclo[2.2.1]heptane derivatives) .
  • Solvent polarity : Hydrophobic environments stabilize the bicyclic core, while protic solvents may enhance hydrogen bonding .

Advanced Research Questions

Q. How can this compound derivatives be utilized in the design of metal-organic frameworks (MOFs) for hydrocarbon separation?

The dicarboxylate derivative (bhdc) forms MOFs like ZUL-C5, which exhibit "channel-switching" behavior for selective adsorption of branched alkane isomers. The rigid bicyclic backbone enhances framework stability, while carboxylate groups enable coordination with metal nodes (e.g., Zn2+^{2+}). Researchers should optimize ligand-to-metal ratios and activation protocols to maximize pore accessibility and selectivity .

Q. What methodologies resolve contradictions in stereochemical outcomes during the catalytic synthesis of this compound derivatives?

Discrepancies in stereoselectivity often arise from competing reaction pathways. Strategies include:

  • Catalyst screening : Chiral organocatalysts (e.g., thiourea-based catalysts) improve enantioselectivity in cycloadditions .
  • Computational modeling : DFT studies predict transition-state energies to rationalize stereochemical outcomes.
  • In situ monitoring : Real-time NMR or IR spectroscopy tracks intermediate formation, enabling pathway optimization .

Q. What experimental strategies optimize the enantioselective synthesis of this compound for pharmaceutical intermediates?

Asymmetric catalysis is key. For example:

  • Organocatalytic [4+2] cycloaddition : Employing chiral amines or phosphoric acids to generate enantiomerically enriched intermediates .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze ester precursors to yield the desired diol enantiomer .
  • Dynamic kinetic resolution : Combine racemization catalysts with enantioselective enzymes for high yields and ee values >99% .

Key Research Insights

  • The bicyclo[2.2.1]heptane scaffold’s rigidity enables applications in catalysis and materials science but complicates synthetic modifications .
  • Contradictions in stereochemical data often stem from competing mechanistic pathways, necessitating multi-technique validation .

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